1-Methanesulfinyl-3,3-dimethylbutan-2-amine
Description
1-Methanesulfinyl-3,3-dimethylbutan-2-amine (C₇H₁₇NOS, molecular weight: 163.28 g/mol) is a chiral amine derivative featuring a methanesulfinyl (-S(O)CH₃) group at position 1 and two methyl groups at the 3,3-positions of the butan-2-amine backbone. Its CAS registry number is 1340433-42-2, with identifiers such as EN300-1265989 and MDLMFCD20381895 . The sulfinyl group confers unique electronic and steric properties, making the compound valuable in asymmetric synthesis and pharmaceutical applications. Structural characterization typically employs NMR, HRMS, and chromatographic methods .
Properties
IUPAC Name |
3,3-dimethyl-1-methylsulfinylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOS/c1-7(2,3)6(8)5-10(4)9/h6H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNZHYNJMRFGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CS(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methanesulfinyl-3,3-dimethylbutan-2-amine involves specific organic synthetic routes. One common method includes the reaction of 3,3-dimethylbutan-2-amine with methanesulfinyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Methanesulfinyl-3,3-dimethylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanesulfinyl group to a methylthio group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
1-Methanesulfinyl-3,3-dimethylbutan-2-amine has several significant applications in scientific research:
Chemistry
The compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : The methanesulfinyl group can be reduced to a methylthio group using lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of new alkyl groups.
Biology
In biological studies, this compound is utilized to investigate enzyme inhibition and protein interactions. The methanesulfinyl group may influence the oxidative state of biological molecules, impacting various biochemical pathways.
Medicine
Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development. The compound's structure may allow it to interact with specific molecular targets, making it valuable in developing new therapeutic agents .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating compounds with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Methanesulfinyl-3,3-dimethylbutan-2-amine involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the oxidative state of biological molecules. Additionally, the amine group can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, making the compound valuable in research .
Comparison with Similar Compounds
3,3-Dimethylbutan-2-amine Derivatives
3,3-Dimethylbutan-2-amine (C₆H₁₅N, MW: 101.19 g/mol)
- (S)-1-Fluoro-3,3-dimethylbutan-2-amine Hydrochloride (C₆H₁₅ClFN, MW: 167.64 g/mol) Substitution of sulfinyl with a fluoro group enhances lipophilicity and metabolic stability. Demonstrated activity in cannabinoid receptor modulation (CB2 agonist/inverse agonist screening) .
Aromatic-Substituted Derivatives
- Used in ligand design for catalytic and medicinal applications .
- 2-(4-Methoxyphenyl)-3,3-dimethylbutan-2-amine Hydrochloride (C₁₃H₂₂ClNO, MW: 243.77 g/mol) Methoxy group enhances electron-donating properties, altering reactivity in nucleophilic substitutions .
Phosphine-Containing Analogues
- (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine (C₁₈H₂₄NP, MW: 285.36 g/mol) The diphenylphosphino group enables coordination to transition metals, making it a ligand in asymmetric catalysis . Contrasts with the sulfinyl group’s role in directing stereochemistry via non-covalent interactions .
Physicochemical and Pharmacological Comparisons
Key Observations:
Electronic Effects: The methanesulfinyl group increases electron-withdrawing character compared to fluoro or phosphino substituents, influencing reactivity in nucleophilic additions .
Steric Impact: Bulky substituents like diphenylphosphino or tert-butyl groups reduce binding affinity to certain biological targets (e.g., microtubule-stabilizing agents) due to steric clashes .
Pharmacological Relevance: Sulfinyl and fluoro derivatives show promise in receptor modulation, while phosphino-containing analogues are prioritized in catalysis .
Biological Activity
1-Methanesulfinyl-3,3-dimethylbutan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a methanesulfinyl group attached to a dimethylbutanamine backbone. This structural configuration is believed to influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₅NOS |
| Molecular Weight | 159.27 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that this compound may modulate neurotransmitter systems and exhibit enzyme inhibition properties. The exact pathways involved are still under investigation, but the following mechanisms have been proposed:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation: It may bind to neurotransmitter receptors, altering their activity and influencing signaling pathways.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antioxidant Activity: Studies indicate that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects: Preliminary data suggest potential neuroprotective effects in models of neurodegeneration.
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in cellular models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of the compound using various assays (e.g., DPPH radical scavenging). Results indicated a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative damage.
Study 2: Neuroprotective Effects
In vitro experiments conducted on neuronal cell lines demonstrated that treatment with this compound resulted in reduced cell death under oxidative stress conditions. This indicates its potential as a therapeutic agent for neurodegenerative diseases.
Study 3: Anti-inflammatory Effects
Research assessing the anti-inflammatory properties revealed that the compound significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory disorders.
Q & A
What are the recommended synthetic routes for 1-methanesulfinyl-3,3-dimethylbutan-2-amine, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
The compound can be synthesized via substitution reactions using bromoacetamide intermediates. For example, in peptoid synthesis, bromoacetamide derivatives react with primary amines like (2S)-3,3-dimethylbutan-2-amine under mild alkaline conditions (e.g., DMF, 25–40°C). The substitution step is critical for yield optimization; excess amine (1.5–2.0 eq) and prolonged reaction times (12–24 hrs) improve conversion rates . Flash silica gel chromatography is typically used for purification, achieving >95% purity by removing unreacted starting materials and byproducts .
How can researchers resolve discrepancies in stereochemical outcomes during the synthesis of this compound derivatives?
Level: Advanced
Answer:
Stereochemical inconsistencies often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). To address this:
- Chiral HPLC analysis : Use chiral columns (e.g., Chiralpak IA/IB) to separate enantiomers and quantify stereoisomer ratios .
- Temperature control : Lower temperatures (0–10°C) favor SN2 mechanisms, enhancing stereoselectivity .
- Catalytic additives : Chiral catalysts like (S)-BINAP can bias stereochemical outcomes in asymmetric sulfoxidation steps .
Contradictions in data should prompt re-evaluation of reaction kinetics and solvent polarity effects, as polar aprotic solvents (e.g., THF) may stabilize transition states differently .
What analytical techniques are most effective for characterizing the sulfoxide moiety in this compound?
Level: Basic
Answer:
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₇H₁₇NOS) with <2 ppm error .
- IR spectroscopy : The S=O stretch appears as a strong band near 1040–1060 cm⁻¹ .
How does this compound enhance peptoid helix stability, and what experimental designs validate this?
Level: Advanced
Answer:
The compound’s bulky 3,3-dimethylbutan-2-amine backbone restricts conformational flexibility, promoting cis-amide bond formation in peptoids. To validate:
- Circular dichroism (CD) : Compare helix stability (e.g., molar ellipticity at 222 nm) between peptoids with and without the sulfinyl group .
- X-ray crystallography : Resolve helical pitch and hydrogen-bonding patterns in crystalline peptoid derivatives .
- Molecular dynamics simulations : Model steric effects of the sulfinyl group on backbone rigidity .
What strategies mitigate oxidative degradation of this compound during storage and handling?
Level: Advanced
Answer:
- Inert atmosphere storage : Store under argon or nitrogen at –20°C to prevent sulfoxide-to-sulfone oxidation .
- Antioxidant additives : Include 0.1% BHT (butylated hydroxytoluene) in solutions to scavenge free radicals .
- Stability assays : Monitor degradation via LC-MS over 30 days under varying conditions (pH, temperature) to identify optimal storage parameters .
How can researchers address low reactivity of this compound in nucleophilic substitution reactions?
Level: Advanced
Answer:
- Activation with Lewis acids : Use BF₃·OEt₂ to polarize the sulfoxide group, enhancing nucleophilicity .
- Microwave-assisted synthesis : Apply microwave irradiation (100–120°C, 15–30 mins) to overcome kinetic barriers .
- Solvent optimization : Switch to polar solvents like DMSO to stabilize transition states .
What are the key differences in spectroscopic data between this compound and its reduced analog (methanethiol derivative)?
Level: Basic
Answer:
- ¹H NMR : The methanethiol derivative (-SH) shows a broad singlet at δ 1.8–2.2 ppm (SH proton), absent in the sulfinyl compound.
- IR : The S-H stretch (~2550 cm⁻¹) disappears upon oxidation to sulfoxide .
- MS : The sulfinyl compound has a molecular ion 16 amu higher (due to oxygen addition) .
How does the sulfinyl group influence the compound’s solubility and partitioning in biphasic systems?
Level: Advanced
Answer:
- LogP measurement : The sulfinyl group increases polarity, reducing logP by ~0.5 compared to non-oxidized analogs. Use shake-flask assays with octanol/water to quantify partitioning .
- Solubility screening : The compound exhibits higher solubility in polar solvents (e.g., ethanol, acetone) than in hydrocarbons .
- Hansen solubility parameters : Calculate HSPs to predict compatibility with polymer matrices or lipid bilayers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
